5alpha-Androst-16-ene

Description

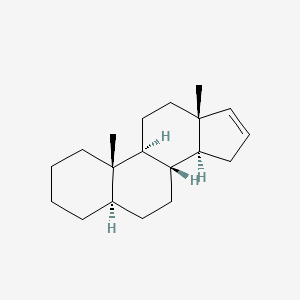

Structure

3D Structure

Properties

Molecular Formula |

C19H30 |

|---|---|

Molecular Weight |

258.4 g/mol |

IUPAC Name |

(5R,8R,9S,10S,13R,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C19H30/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h5,11,14-17H,3-4,6-10,12-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1 |

InChI Key |

NXQOQNROJJFYCJ-UGCZWRCOSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CCCC4)C |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4C3(CCCC4)C |

Origin of Product |

United States |

Foundational & Exploratory

5alpha-Androst-16-ene molecular structure and physicochemical properties

Technical Whitepaper: 5 -Androst-16-ene – Structural Dynamics and Physicochemical Characterization

Executive Summary

5

This guide provides a comprehensive analysis of the unfunctionalized hydrocarbon, distinguishing its properties from its bioactive metabolites, and outlines protocols for its synthesis and detection in complex biological matrices.

Molecular Architecture

The molecule consists of the tetracyclic gonane core characteristic of steroids, with a specific unsaturation in the D-ring.

Structural Specifications

-

Stereochemistry: The "5

" designation indicates a trans fusion between rings A and B, resulting in a "flat" or planar conformation, unlike the "bent" 5 -

Unsaturation: A double bond is located between carbons C16 and C17 in the D-ring.[2]

-

Conformation: The A, B, and C rings adopt a chair conformation, while the D-ring adopts a half-chair or envelope conformation due to the planar constraint of the C16=C17 double bond.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and stereochemical orientation of the 5

Caption: Hierarchical structural decomposition of the 5

Physicochemical Profile

The hydrocarbon is significantly more lipophilic than its oxygenated counterparts due to the absence of polar hydroxyl or ketone groups.[2]

Comparative Properties Table

| Property | 5 | Androstenone (Ketone) | Androstenol (Alcohol) |

| Formula | C | C | C |

| Molecular Weight | 258.45 g/mol | 272.43 g/mol | 274.45 g/mol |

| CAS Number | 14169-21-2 (Generic Class) | 18339-16-7 | 1153-51-1 (3 |

| LogP (Predicted) | ~6.8 - 7.2 | 4.9 | 5.3 |

| Physical State | Crystalline Solid | Crystalline Solid | Crystalline Solid |

| Melting Point | ~45-55 °C (Est.)* | 140-145 °C | 140-143 °C |

| Odor Profile | Faint, Musk-like | Urine, Sweat, Sandalwood | Musk, Sandalwood |

*Note: The unfunctionalized hydrocarbon has a lower lattice energy than the polar derivatives, resulting in a significantly lower melting point.[2] It is often handled as an oil or low-melting solid in crude preparations.

Synthesis & Isolation Protocols

The synthesis of 5

Primary Synthetic Route: Bamford-Stevens Reaction

This protocol converts a 17-ketosteroid to the 16-ene via a hydrazone intermediate.

-

Condensation: React 5

-androstan-17-one with p-toluenesulfonylhydrazide in ethanol to form the tosylhydrazone. -

Elimination: Treat the hydrazone with a strong base (e.g., Sodium methoxide or Lithium diisopropylamide) in an aprotic solvent.[2]

-

Mechanism: Thermal decomposition of the diazo intermediate yields a carbene, which undergoes a 1,2-hydride shift to form the C16=C17 double bond.[2]

Synthetic Pathway Diagram[2][3]

Caption: Bamford-Stevens synthetic route for the conversion of 17-ketosteroids to 16-enes.

Analytical Protocols

Detection of the hydrocarbon requires sensitive chromatographic techniques due to its lack of strong chromophores (UV active only <200 nm).[2]

GC-MS Analysis

-

Column: Non-polar capillary column (e.g., DB-5ms or HP-5).

-

Carrier Gas: Helium at 1.0 mL/min.[2]

-

Temperature Program: 100°C (1 min)

20°C/min -

Mass Spectrum Characteristics:

NMR Spectroscopy ( H-NMR, CDCl )

Biological Context

While 5

Metabolic Pathway

In the Leydig cells of the boar testis, the hydrocarbon skeleton is formed via the "andien-

-

Biosynthesis: Pregnenolone

5,16-Androstadien-3 -

Reduction: 5,16-Androstadien-3

-ol -

Oxidation: Androstenol

Androstenone .[2]

The unfunctionalized 5

References

-

Brooksbank, B. W. L., et al. (1974).[2] "The detection of 5

-androst-16-en-3 -

Patterson, R. L. (1968).[2] "5

-androst-16-ene-3-one: Compound responsible for taint in boar fat."[4] Journal of the Science of Food and Agriculture, 19(1), 31-38. Link -

Gower, D. B. (1972).[2] "16-Unsaturated C19 steroids: A review of their chemistry, biochemistry and possible physiological role." Journal of Steroid Biochemistry, 3(1), 45-103. Link

-

Weusten, J. J., et al. (1989).[2] "The mechanism of the synthesis of 16-androstenes in human testicular homogenates." Journal of Steroid Biochemistry, 32(5), 689-694. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6852393 (Androstenone) and CID 101989 (Androstenol).[2]

-Androst-16-ene-3-one: Mechanisms of Biosynthesis, Reception, and Olfactory Modulation

Executive Summary

This technical guide provides a comprehensive analysis of 5

Chemical Architecture & Biosynthetic Pathways

The 16-androstenes are distinct from sex steroids (androgens/estrogens) due to the lack of a polar group at C17 and the presence of a double bond in the D-ring (C16-C17). This lipophilic structure grants them high volatility, a prerequisite for airborne olfactory communication.

The "Andien- Synthase" Mechanism

The biosynthesis of androstenone occurs primarily in the Leydig cells of the testis. The critical divergence from the testosterone pathway is controlled by the interaction between Cytochrome P450 17A1 (CYP17A1) and Cytochrome b5 (Cyt b5) .

While CYP17A1 is classically known for 17

-

Mechanism: CYP17A1 catalyzes the conversion of pregnenolone directly to 5,16-androstadien-3

-ol (androstadienol) without an oxygenated intermediate.[1] -

The Gatekeeper: This reaction is negligible in isolation. The presence of Cytochrome b5 allosterically modulates CYP17A1, enhancing the andien-

synthase reaction rate by over 10-fold. This molecular switch dictates whether a substrate becomes a hormone (testosterone) or a pheromone (androstenone).

Metabolic Flow Visualization

The following diagram illustrates the critical divergence point modulated by Cyt b5.

Figure 1: The biosynthetic divergence of 16-androstenes.[1] Note the critical requirement of Cytochrome b5 for the production of Androstadienol.

Molecular Reception: The OR7D4 Paradigm[2]

Unlike general odorants that bind promiscuously to multiple receptors, 16-androstenes exhibit high specificity. The primary receptor identified in mammals (humans and pigs) is OR7D4 .

Receptor Kinetics and Polymorphism

The reception of androstenone is a canonical G-Protein Coupled Receptor (GPCR) event, but it is heavily influenced by genetic variation.[2][3]

-

The Receptor: OR7D4 (a Class A GPCR).[2]

-

The Ligand: Androstenone (Agonist).

-

Signal Transduction: Binding triggers G

(G

Critical Insight for Drug Development: In humans, the OR7D4 gene exhibits non-synonymous single nucleotide polymorphisms (SNPs) that functionally alter perception.

-

RT/RT Genotype: The "wild type" (R88, T133).[2] Individuals perceive androstenone as intense, foul, and "urinous."[2]

-

WM/WM Genotype: The variant (W88, M133).[2] Individuals are often anosmic to androstenone or perceive it as "sweet" or "musky."[2] This demonstrates that peripheral receptor variation—not just central processing—dictates the valence of social odors.

Signaling Pathway Diagram

Figure 2: The signal transduction cascade of OR7D4 in olfactory sensory neurons.

Physiological & Behavioral Outputs[2][4][5][6]

The biological impact of 16-androstenes is context-dependent, varying significantly between species (Suidae vs. Hominidae).

Comparative Data Summary

| Feature | Porcine Model (Sus scrofa) | Human Model (Homo sapiens) |

| Primary Source | Boar Saliva (Submaxillary gland) | Axillary Sweat / Plasma |

| Primary Receptor | OR7D4 (High conservation) | OR7D4 (High polymorphism) |

| Behavioral Output | Lordosis Reflex: Immediate immobilization in estrous sows. | Psychological: Mood modulation (context-dependent); no fixed reflex. |

| Olfactory Path | Main Olfactory Epithelium (MOE) & Vomeronasal Organ (VNO)* | Main Olfactory Epithelium (VNO is vestigial/non-functional). |

| Industrial Relevance | Boar Taint: Off-flavor in meat from uncastrated males. | Fragrance/Cosmetics: Potential (controversial) sociosexual modulator. |

*Note: While the VNO was traditionally thought to mediate this response in pigs, recent evidence suggests the Main Olfactory Epithelium (MOE) is sufficient to trigger the lordosis response, challenging the strict dual-olfactory hypothesis.

Experimental Protocols

For researchers investigating these pathways, two protocols are essential: analytical quantification (for substrate analysis) and functional assays (for receptor characterization).

Protocol A: GC-MS Quantification of Androstenone in Adipose Tissue

Rationale: Androstenone is highly lipophilic and accumulates in fat. Accurate quantification requires rigorous extraction to remove interfering lipids.

-

Sample Preparation:

-

Homogenize 0.5g of adipose tissue.

-

Internal Standard: Spike with 5

-androstan-3-one (structural analog) to correct for extraction loss.

-

-

Saponification (Critical Step):

-

Add methanolic KOH (1M) and incubate at 60°C for 1 hour. Why: This hydrolyzes triglycerides, preventing them from clogging the GC column, while leaving the non-saponifiable steroids (androstenone) intact.

-

-

Extraction:

-

Extract non-saponifiables with hexane (3x). Combine organic phases.

-

Wash with water to remove residual alkali.

-

-

Derivatization (Optional but Recommended):

-

Evaporate hexane. Reconstitute in pyridine.

-

Add hydroxylamine hydrochloride. Why: Converts the ketone group to an oxime, improving peak shape and thermal stability.

-

-

GC-MS Analysis:

-

Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

-

Mode: Selected Ion Monitoring (SIM).

-

Target Ions: m/z 272 (Molecular ion of androstenone) and m/z 257 (M-15, loss of methyl).

-

Protocol B: Heterologous Expression & Calcium Imaging

Rationale: To determine if a specific receptor variant (e.g., OR7D4 WM) responds to a ligand, a functional cell-based assay is required.

-

Transfection:

-

Host: HEK293T cells (do not endogenously express ORs).

-

Plasmids:

-

pCI-OR7D4: The receptor gene.

-

pCI-RTP1S: Receptor Transporting Protein 1S. Critical: ORs often fail to traffic to the membrane in heterologous cells without RTP1S chaperone.

-

pCI-Galpha15: A promiscuous G-protein that couples G

receptors to the Calcium pathway (PLC/IP3).

-

-

-

Loading:

-

Incubate cells with Fura-2-AM (2 µM) or express a genetic indicator like GCaMP6 .

-

Buffer: Tyrode’s solution with 2mM Ca

.

-

-

Stimulation:

-

Prepare Androstenone stock in DMSO.

-

Perfusion: Apply ligand (0.1 µM to 100 µM) via laminar flow.

-

-

Data Acquisition:

-

Measure fluorescence ratio (F340/F380 for Fura-2) or

F/F (for GCaMP). -

Validation: A response is valid only if the cell responds to a positive control (e.g., ATP acting on endogenous purinergic receptors) and vehicle control (DMSO) shows no change.

-

References

-

Biosynthesis & CYP17A1 Mechanism

-

OR7D4 Receptor Discovery & Polymorphism

-

Porcine VNO vs.

-

Analytical Methods (GC-MS)

-

Functional Assays (Calcium Imaging)

Sources

- 1. Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Odorant receptor 7D4 activation dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Odorant Receptor 7D4 Activation Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Pheromones, binding proteins, and olfactory systems in the pig (Sus scrofa): An updated review [frontiersin.org]

- 5. OR7D4 - Wikipedia [en.wikipedia.org]

- 6. Molecular and Neural Mechanisms of Pheromone Reception in the Rat Vomeronasal System and Changes in the Pheromonal Reception by the Maturation and Sexual Experiences - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolic Pathway Analysis of 5α-Androst-16-ene Biosynthesis

Foreword: Charting the Course of a Unique Steroid Pathway

The 16-androstene steroids, particularly 5α-androst-16-en-3-one (androstenone), represent a fascinating branch of the steroidogenic network. Primarily recognized as the key compound responsible for "boar taint" in pork, these molecules also function as pheromones in pigs and are produced in humans, where their physiological role is a subject of ongoing investigation.[1] For researchers in drug development, agriculture, and endocrinology, understanding the nuances of the 5α-androst-16-ene biosynthetic pathway is paramount. A robust analysis of this pathway not only elucidates the rates of production and the factors that control them but also identifies potential targets for modulation.

This guide eschews a conventional, rigid template. Instead, it is structured to provide a logical and scientifically grounded journey, starting from the established pathway and moving through the core analytical principles to detailed, actionable protocols. As your guide, I will not merely list steps but explain the fundamental reasoning—the "why"—behind each experimental design choice, ensuring that every protocol is a self-validating system built on a foundation of scientific integrity.

Part 1: The 5α-Androst-16-ene Biosynthetic Pathway: A Specialized Diversion

All steroidogenesis begins with cholesterol.[2] The synthesis of 5α-androst-16-enes represents a unique diversion from the classical pathways leading to glucocorticoids, mineralocorticoids, and sex hormones like testosterone. The central divergence point occurs at the C21 steroid precursor, pregnenolone.

The key reaction is catalyzed by a specific activity of the Cytochrome P450 17A1 (CYP17A1) enzyme, which, when allosterically modulated by Cytochrome b5 (CYB5A), exhibits a "16-ene-synthase" or "andien-β-synthase" activity.[3][4] This enzymatic function is distinct from CYP17A1's more commonly known 17α-hydroxylase and 17,20-lyase activities that lead to androgens like DHEA and androstenedione.[5] The andien-β-synthase activity directly converts pregnenolone into 5,16-androstadien-3β-ol, a crucial C19 steroid intermediate, without forming 17-hydroxypregnenolone.[3]

Once 5,16-androstadien-3β-ol is formed, a series of subsequent enzymatic modifications by 3β-hydroxysteroid dehydrogenase (3β-HSD) and 5α-reductase (SRD5A1/2) leads to the production of the final 16-androstene products: 5α-androst-16-en-3-one and its reduced alcohol forms, 5α-androst-16-en-3α-ol and 5α-androst-16-en-3β-ol.[5]

Sources

- 1. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of porcine and human 16-ene-synthase, a third activity of P450c17, in the formation of an androstenol precursor. Role of recombinant cytochrome b5 and P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the 17 alpha-hydroxylase/C17,20-lyase activities of porcine, guinea pig and bovine P450c17 using purified recombinant fusion proteins containing P450c17 linked to NADPH-P450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]

-Androst-16-ene Steroids: Receptor Kinetics, Signal Transduction, and Experimental Validation

Topic: 5

Executive Summary

The interaction between 5

This guide delineates the molecular mechanisms governing the binding of these ligands to their primary target, OR7D4 , and provides a rigorous, self-validating protocol for quantifying these interactions in a heterologous expression system.

Molecular Profile & Ligand Specificity

The 16-ene steroids are characterized by a rigid tetracyclic scaffold with a double bond in the D-ring. Their binding affinity is critically dependent on the functional group at the C3 position.

| Compound | Structure | Primary Sensory Attribute | Key Receptor |

| 5 | Ketone at C3 | Urine, Sweat, Sandalwood | OR7D4 |

| 5 | Alcohol at C3 | Musk, Floral | OR7D4 (lower efficacy) |

| 5 | Parent Alkene | Faint/Indistinct | Low Specificity |

Technical Insight: The hydrophobic pocket of OR7D4 requires the specific steric configuration of the 3-keto or 3-hydroxyl group for stabilization. The parent alkene lacks the polar anchor required for high-affinity hydrogen bonding within the orthosteric site, resulting in significantly reduced potency compared to its oxygenated counterparts.

Target Receptor: OR7D4

The human receptor OR7D4 (and its porcine ortholog) is the principal detector for androstenone.[2] It belongs to the Class I (fish-like) subfamily of GPCRs, which are often specialized for water-soluble or less volatile hydrophobic ligands.

Genetic Polymorphisms and Binding Kinetics

OR7D4 exhibits significant non-synonymous single nucleotide polymorphisms (SNPs) that alter binding kinetics.

-

RT Allele (R88/T133): The wild-type, functional receptor. Individuals with this genotype perceive androstenone as offensive (urinous).

-

WM Allele (W88/M133): A non-functional variant. The R88W and T133M mutations destabilize the receptor's active conformation, severely impairing G-protein coupling and ligand recognition.

Binding Affinity Data

Quantitative data derived from heterologous expression assays (Luciferase/cAMP).

| Receptor Variant | Ligand | Efficacy (% of max) | Phenotype | |

| OR7D4 (RT) | Androstenone | 4.3 ± 1.2 | 100% | Strong Perception |

| OR7D4 (RT) | Androstadienone | 1.8 ± 0.5 | ~90% | Strong Perception |

| OR7D4 (WM) | Androstenone | > 1000 | < 5% | Specific Anosmia |

| OR7D4 (P79L) | Androstenone | > 500 | < 10% | Reduced Sensitivity |

Note:

Signal Transduction Pathway

The binding of 5

Pathway Visualization

Caption: Canonical signal transduction pathway for OR7D4 activation. Ligand binding triggers G_olf-mediated cAMP production, opening CNG channels and recruiting ANO2 for signal amplification.

Experimental Protocol: Dual-Glo Luciferase Reporter Assay

To accurately measure the binding affinity (

Experimental Logic (Causality)

-

Why Hana3A? Standard HEK293 cells fail to traffic most ORs to the membrane, resulting in false negatives. Hana3A cells stably express RTP1S/RTP2/REEP1 to solve this.

-

Why cAMP-Luciferase? Direct binding assays (radioligand) are difficult due to high non-specific binding of lipophilic steroids. Functional assays measuring cAMP production (via CRE-Luciferase) provide a high signal-to-noise ratio and reflect biological activation.

Protocol Workflow

Materials:

-

Hana3A Cells (derived from HEK293T).

-

Plasmids: pCI-OR7D4 (Receptor), pCRE-Luc (Firefly reporter), pRL-SV40 (Renilla control).

-

Ligand: 5

-androst-16-en-3-one (dissolved in DMSO).

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed Hana3A cells in poly-D-lysine coated 96-well plates at 20,000 cells/well.

-

Incubate 24h at 37°C, 5% CO2.

-

-

Transfection (The "Trap"):

-

Mix Lipofectamine 2000 with plasmids (Ratio: 50ng OR : 10ng CRE-Luc : 5ng RL-SV40 per well).

-

Self-Validation Step: Include a "Mock" transfection (empty vector) to define the assay floor and an "Olfr544" (mouse receptor) + Nonanedioic acid positive control to define the assay ceiling.

-

-

Stimulation:

-

18-24h post-transfection, replace medium with CD293 (serum-free) containing the ligand.

-

Prepare a serial dilution of Androstenone (0, 0.1, 1, 10, 100, 1000

M). -

Critical: Keep DMSO concentration constant (e.g., 0.1%) across all wells to prevent solvent artifacts.

-

Incubate for 4 hours at 37°C.

-

-

Detection:

-

Add Dual-Glo Luciferase Reagent (Promega) to lyse cells and measure Firefly luminescence (Pathway Activity).

-

Wait 10 mins, read plate.

-

Add Stop & Glo Reagent to quench Firefly and activate Renilla (Transfection Normalization).

-

Wait 10 mins, read plate.

-

-

Data Analysis:

-

Calculate Ratio:

. -

Normalize:

. -

Fit data to the Hill Equation to derive

.

-

Workflow Diagram

Caption: Experimental workflow for functional characterization of OR7D4. Renilla luciferase serves as an internal control for transfection efficiency.

References

-

Keller, A., Zhuang, H., Chi, Q., Vosshall, L. B., & Matsunami, H. (2007). Genetic variation in a human odorant receptor alters odour perception.[3] Nature, 449(7165), 1053–1057. [Link]

-

Mainland, J. D., et al. (2014). The missense of smell: functional variability in the human odorant receptor repertoire. Nature Neuroscience, 17(1), 114–120. [Link]

-

Saito, H., Chi, Q., Zhuang, H., Matsunami, H., & Mainland, J. D. (2009). Odor coding by a Mammalian receptor repertoire. Science Signaling, 2(60), ra9. [Link]

Sources

physiological differences between 5alpha-Androst-16-ene and androstenone

An In-depth Technical Guide to the Physiological and Molecular Distinctions Between Key 16-Androstene Steroids: 5α-Androstenone and 5α-Androstenol

Introduction

The 16-androstene class of steroids represents a fascinating and functionally diverse group of molecules that operate at the intersection of endocrinology, neurobiology, and chemical ecology. Initially identified as the compounds responsible for "boar taint" in male pigs, their roles have since expanded to include complex signaling functions as pheromones and neurosteroids in a variety of mammals, including humans.[1] While often discussed as a group, the individual members of the 16-androstene family exhibit distinct physiological profiles.

This technical guide provides a detailed comparative analysis of two of the most prominent and well-researched 16-androstenes: 5α-androst-16-en-3-one (Androstenone) and 5α-androst-16-en-3α-ol (Androstenol) . Androstenone, a ketone, and Androstenol, its alcohol analogue, serve as an excellent case study in how minor structural modifications to a steroid backbone can result in profoundly different biological activities. We will dissect their differences from biosynthesis and receptor interaction to their divergent physiological and behavioral effects. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, mechanistically grounded understanding of these influential signaling molecules.

Molecular and Chemical Properties: The Structural Foundation of Function

The distinct functionalities of Androstenone and Androstenol originate from a subtle yet critical difference in their chemical structure: the functional group at the C-3 position of the steroid's A-ring. Androstenone possesses a ketone group, while Androstenol has a hydroxyl group in the alpha configuration. This single atomic difference alters the molecule's polarity, hydrogen bonding capability, and ultimately, its interaction with biological receptors.

| Property | 5α-Androst-16-en-3-one (Androstenone) | 5α-Androst-16-en-3α-ol (Androstenol) |

| Systematic Name | (3aS,3bR,5aS,9aS,9bS,11aR)-9a,11a-Dimethyl-3,3a,3b,4,5,5a,6,8,9,9a,9b,10,11,11a-tetradecahydro-7H-cyclopenta[a]phenanthren-7-one | (2R,5R,7S,15R)-2,15-Dimethyltetracyclo[8.7.0.02,7.011,15]heptadec-13-en-5-ol |

| CAS Number | 18339-16-7[2][3] | 1153-51-1[4] |

| Molecular Formula | C₁₉H₂₈O[2] | C₁₉H₃₀O[4] |

| Molar Mass | 272.43 g/mol [5] | 274.45 g/mol [4] |

| Functional Group | Ketone at C-3 | 3α-Hydroxyl at C-3 |

| Reported Odor | Varies by genotype: urinous, sweaty, woody, or floral/vanilla-like.[5] | Musk-like.[4] |

| Solubility | Soluble in organic solvents like dichloromethane and ethanol; sparingly soluble in water.[2][6] | Soluble in organic solvents. |

Biosynthesis: A Shared Pathway with Divergent Fates

Both Androstenone and Androstenol originate from the cholesterol precursor, pregnenolone, via a specialized steroidogenic pathway primarily active in the testes and adrenal glands.[7][8] The key enzymatic machinery responsible for creating the characteristic C16-17 double bond is the andien-β-synthase complex.

The pathway begins with the conversion of pregnenolone to 5,16-androstadien-3β-ol.[8] This crucial step is catalyzed by a specific activity of the Cytochrome P450c17 (CYP17A1) enzyme, in conjunction with Cytochrome b5A (CYB5A) and associated reductases.[8] From this common intermediate, the pathways to Androstenone and Androstenol diverge. 5,16-androstadien-3β-ol is converted to Androstenone (5α-androst-16-en-3-one). Subsequently, Androstenone can be metabolized by 3-ketosteroid reductases to form either 3α-androstenol or 3β-androstenol, demonstrating a direct biosynthetic link between these key compounds.[5]

Figure 1: Simplified biosynthetic pathway of key 16-androstene steroids.

Mechanisms of Action: From Olfactory Receptors to Neurotransmitter Systems

The physiological effects of Androstenone and Androstenol are mediated through distinct molecular targets. Androstenone primarily functions as an olfactory ligand, while Androstenol exhibits a dual role, acting on both olfactory receptors and as a neurosteroid that modulates central nervous system activity.

Olfactory Receptor Binding

Both steroids are potent olfactory cues, particularly in pigs. Specific receptors for 16-androstenes have been identified in the olfactory mucosa of sows.[9]

-

Androstenone: High-affinity binding sites for Androstenone have been demonstrated in the porcine olfactory epithelium.[10] Recent research has successfully identified a specific olfactory receptor, OR7D4, as a key receptor for Androstenone in pigs.[11] In humans, the perception of Androstenone is famously variable and linked to genetic polymorphisms in the OR7D4 gene, which explains why some individuals perceive it as intensely unpleasant, others as pleasant, and some cannot smell it at all (specific anosmia).[5]

-

Androstenol: Studies on sow olfactory mucosa indicate that Androstenol binds to the same receptor as Androstenone with a nearly identical high affinity.[9] This suggests that despite their structural differences, they can compete for and activate the same initial olfactory signaling pathways.

| Compound | Receptor/Binding Site | Organism | Affinity (Ka) | Reference |

| Androstenone | Olfactory Mucosa Receptor | Sow (Sus scrofa) | ~8.3 x 10⁸ M⁻¹ | [9] |

| Androstenol | Olfactory Mucosa Receptor | Sow (Sus scrofa) | ~8.4 x 10⁸ M⁻¹ | [9] |

| Androstenone | OR7D4 | Pig (Sus scrofa) | Functional activation demonstrated | [11] |

Neurosteroidal Activity of Androstenol

A critical physiological difference lies in Androstenol's activity as a neurosteroid. It acts as a potent positive allosteric modulator of the GABA-A receptor , the primary inhibitory neurotransmitter receptor in the brain.[4][12] This mechanism is similar to that of other endogenous neurosteroids like allopregnanolone. By enhancing GABA-activated chloride currents, Androstenol potentiates inhibitory neurotransmission.[12] This activity is highly specific to the 3α-hydroxy configuration; the 3β-epimer (3β-androstenol) does not modulate the GABA-A receptor.[4] This neurosteroidal action is believed to be the basis for Androstenol's observed anxiolytic, antidepressant, and anticonvulsant effects in animal models.[4][12] Androstenone does not share this direct modulatory effect on GABA-A receptors.

Figure 2: Distinct signaling pathways for Androstenone and Androstenol.

Comparative Physiological Effects

The differences in molecular mechanisms translate into distinct physiological and behavioral outcomes.

Animal Physiology (Porcine Model)

In pigs, both compounds are crucial for reproductive behavior, but with nuanced roles.

-

Androstenone: Found in high concentrations in the saliva of boars, it acts as a potent pheromonal signal.[5] When inhaled by a sow in estrus, it triggers the mating stance (lordosis reflex), indicating sexual receptivity.[2][5] It is the active ingredient in commercial products used by farmers to time artificial insemination.[5] Aerosolized Androstenone has also been shown to reduce aggressive behavior in growing pigs.[13]

-

Androstenol: Also present in boar saliva, it contributes to the overall pheromonal bouquet that stimulates sows.[1] Its biological effects in pigs are considered similar to Androstenone in the context of reproductive signaling.[1]

Human Physiology

The role of these steroids in humans is more subtle and remains a subject of active research, with Androstenol showing more pronounced central nervous system effects.

-

Androstenone: Its primary documented effect in humans is olfactory. As mentioned, perception is genetically dependent.[5] Some studies suggest it may act as a chemosensory signal related to dominance or aggression.[14] For example, men with higher testosterone levels have been found to have lower olfactory sensitivity to Androstenone and experience more negative feelings when exposed to it.[14]

-

Androstenol: Exposure to Androstenol has been shown to have direct effects on the endocrine system. Notably, it can decrease the pulse frequency of luteinizing hormone (LH) in women during the follicular phase of the menstrual cycle.[4][15] Its GABA-A receptor modulating activity likely underlies its potential to modify mood and social behavior, with animal studies pointing towards anxiolytic and antidepressant-like effects.[4][12]

| Effect | 5α-Androst-16-en-3-one (Androstenone) | 5α-Androst-16-en-3α-ol (Androstenol) |

| Primary Mechanism | Olfactory Ligand | Olfactory Ligand & Neurosteroid (GABA-A Modulator) |

| Porcine Behavior | Induces lordosis reflex in estrous sows; reduces aggression.[2][5][13] | Contributes to pheromonal signaling for mating.[1] |

| Human Endocrine | No direct, consistent effects reported. | Decreases LH pulse frequency in females.[4][15] |

| Human CNS/Mood | Perception is genetically variable; may signal aggression.[5][14] | Anxiolytic and antidepressant-like effects in animal models; may modify social behavior.[4][12] |

Analytical Methodologies and Protocols

Accurate quantification of Androstenone and Androstenol in biological matrices is essential for research. The primary methods are immunoassays and chromatography coupled with mass spectrometry.

Figure 3: General experimental workflow for 16-androstene steroid analysis.

Protocol 1: Quantification of Androstenone in Fecal Samples by Enzyme Immunoassay (EIA)

This protocol is adapted from methodologies used for non-invasive hormone monitoring in wildlife.[1]

1. Sample Preparation and Extraction: a. Lyophilize (freeze-dry) fecal samples to a constant weight. b. Pulverize the dried feces into a fine, homogenous powder. c. Weigh 0.1 g of the fecal powder into a clean extraction tube. d. Add 5 mL of 80% methanol in water. e. Vortex vigorously for 30 minutes to ensure thorough extraction. f. Centrifuge at 2500 x g for 15 minutes. g. Carefully collect the supernatant (the liquid extract) and transfer to a new tube. This is the fecal extract.

2. Enzyme Immunoassay (Competitive ELISA): a. Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of Androstenone-BSA conjugate (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C. b. Washing: Discard the coating solution and wash the plate four times with a wash buffer (e.g., PBS with 0.05% Tween 20). c. Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at 37°C to prevent non-specific binding. d. Competitive Binding: i. Wash the plate again as in step 2b. ii. Add 50 µL of either standard (Androstenone standards ranging from 3.9 to 1000 ng/mL) or diluted fecal extract to the appropriate wells. iii. Add 50 µL of polyclonal anti-Androstenone primary antibody (e.g., diluted 1:25,000) to every well. iv. Incubate for 2 hours at 37°C. During this step, free Androstenone in the sample/standard competes with the plate-bound Androstenone for binding to the antibody. e. Secondary Antibody: i. Wash the plate four times. ii. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG, diluted 1:10,000) to each well. iii. Incubate for 1 hour at 37°C. f. Detection: i. Wash the plate a final four times. ii. Add 100 µL of HRP substrate (e.g., TMB). A color change will occur. iii. Stop the reaction after a set time (e.g., 15 minutes) by adding 50 µL of stop solution (e.g., 2N H₂SO₄). g. Reading: Read the absorbance of each well on a microplate reader at 450 nm. The color intensity is inversely proportional to the Androstenone concentration in the sample.

Conclusion and Future Directions

The physiological profiles of 5α-Androstenone and 5α-Androstenol provide a compelling example of steroid multifunctionality. While structurally similar and sharing a common biosynthetic origin and olfactory receptor in some species, their physiological roles diverge significantly. Androstenone acts as a highly specific, potent pheromonal releaser, particularly in pigs, with its human effects centered on olfactory perception and potential social signaling. Androstenol, however, expands its functional repertoire by acting as a neurosteroid, directly modulating GABA-A receptors to exert central nervous system effects, including hormonal regulation and potential mood alteration.

For drug development professionals, the high specificity of Androstenol for the 3α-hydroxy configuration in its GABA-A receptor modulation offers a structural template for designing novel, potent, and specific neurosteroid-like therapeutics. For researchers, the genetic basis of Androstenone perception in humans continues to be a valuable model for understanding the molecular underpinnings of olfaction and chemosensory communication. Future research should focus on further elucidating the downstream neural circuits activated by these steroids and exploring their potential interplay in modulating complex social behaviors.

References

-

Cooke, G. M., & Rannard, S. (2009). Biosynthesis of 16-androstene steroids and testosterone by porcine testis tissue in vitro: effect of age and relationships with fat 5 alpha-androstenone levels in vivo. PubMed. Available at: [Link]

-

Knaap, A. N. (2017). The Effect of Androstenone as a Mating Prime on Drinking and Approach Behavior. Digital Commons @ University of South Florida. Available at: [Link]

-

Archunan, G., et al. (2021). Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). PubMed Central. Available at: [Link]

-

Shinohara, K., et al. (2001). Effects of 5alpha-androst-16-en-3alpha-ol on the pulsatile secretion of luteinizing hormone in human females. PubMed. Available at: [Link]

-

Bristol University. (2023). Androstenone - Molecule of the Month. Bristol University. Available at: [Link]

-

The Good Scents Company. (n.d.). 5alpha-androst-16-en-3-one. The Good Scents Company. Available at: [Link]

-

Wikipedia. (n.d.). Androstenone. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Androstenol. Wikipedia. Available at: [Link]

-

Archunan, G., et al. (2021). Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica). MDPI. Available at: [Link]

-

Kaminski, R. M., et al. (2006). The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors. PubMed. Available at: [Link]

-

Gower, D. B., & Hancock, M. R. (1993). Binding of the pheromonal steroid, 5alpha-androst-16-en-3-one, to membrane-enriched fractions of boar and rat olfactory epithelium; preliminary evidence for binding protein being a glycoprotein. PubMed. Available at: [Link]

-

Lübke, K. T., & Pause, B. M. (2014). Sex-hormone dependent perception of androstenone suggests its involvement in communicating competition and aggression. PubMed. Available at: [Link]

-

Dehnhard, M., et al. (2013). Measurement of 16-Androstenes (5α-Androst-16-en-3-One, 5α-Androst-16-en-3α-ol, 5α-Androst-16-en-3β-ol) in Saliva of German Landrace and Göttingen Minipig Boars. ResearchGate. Available at: [Link]

-

Hancock, M. R., et al. (1992). Studies on the receptors to 5alpha-androst-16-en-3-one and 5alpha-androst-16-en-3alpha-ol in sow nasal mucosa. PubMed. Available at: [Link]

-

Li, Y., et al. (2022). Identification of Olfactory Receptors Responding to Androstenone and the Key Structure Determinant in Domestic Pig. National Institutes of Health. Available at: [Link]

Sources

- 1. Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica) [mdpi.com]

- 2. CAS 18339-16-7: Androstenone | CymitQuimica [cymitquimica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Androstenol - Wikipedia [en.wikipedia.org]

- 5. Androstenone - Wikipedia [en.wikipedia.org]

- 6. synthetic (organic), ≥98% (TLC), pheromone, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. Biosynthesis of 16-androstene steroids and testosterone by porcine testis tissue in vitro: effect of age and relationships with fat 5 alpha-androstenone levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the receptors to 5alpha-androst-16-en-3-one and 5alpha-androst-16-en-3alpha-ol in sow nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of the pheromonal steroid, 5alpha-androst-16-en-3-one, to membrane-enriched fractions of boar and rat olfactory epithelium; preliminary evidence for binding protein being a glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Olfactory Receptors Responding to Androstenone and the Key Structure Determinant in Domestic Pig - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5alpha-androst-16-en-3-one, 18339-16-7 [thegoodscentscompany.com]

- 14. Sex-hormone dependent perception of androstenone suggests its involvement in communicating competition and aggression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of 5alpha-androst-16-en-3alpha-ol on the pulsatile secretion of luteinizing hormone in human females - PubMed [pubmed.ncbi.nlm.nih.gov]

identifying endogenous precursors of 5alpha-Androst-16-ene

Topic: Identifying Endogenous Precursors of 5

Executive Summary

The 16-androstene steroids, characterized by a double bond at the C16 position, represent a unique class of endogenous steroids with potent signaling properties, functioning as pheromones in mammals and contributing significantly to human axillary odor.[1][2] While the final metabolites—typically 5

This guide delineates the biochemical origins of the 5

Mechanistic Biochemistry: The 16-Ene Synthetase Pathway

The formation of the 16-ene double bond is a deviation from the canonical androgen biosynthetic pathway. It is not catalyzed by a unique "16-ene synthase" enzyme but rather by a specific activity of CYP17A1 modulated by cytochrome b5 (CYB5A) .[1]

The CYP17A1/Cytochrome b5 Nexus

In the canonical pathway, CYP17A1 hydroxylates pregnenolone at C17 and then cleaves the C17-C20 bond to form dehydroepiandrosterone (DHEA).[3][4] However, in the presence of high concentrations of cytochrome b5, the electron transfer dynamics shift. Instead of simple cleavage, the enzyme catalyzes an elimination reaction, removing the side chain and a hydrogen from C16 to form the

-

Enzymatic Action: Andien-

synthase activity of CYP17A1. -

Immediate Product: 5,16-Androstadien-3

-ol (Androstadienol).[1][2][4][6][7]

Downstream Metabolism

Once the 16-ene skeleton is established, the pathway bifurcates based on tissue-specific enzyme expression (e.g., testis vs. axillary skin/microbiome).[1]

-

Oxidation: 3

-Hydroxysteroid Dehydrogenase (3 -

Reduction: 5

-Reductase (SRD5A) reduces the -

Final Processing: 3

-HSD reduces the ketone to 5

Visualizing the Biosynthetic Pathway

The following diagram maps the conversion of Cholesterol to the 5

Caption: Biosynthesis of 5

Analytical Strategy: Identification of Precursors

To positively identify these precursors in biological matrices (testicular homogenates, plasma, or axillary sweat), Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred modality due to the volatility and non-polar nature of 16-androstenes.[1]

Target Analytes & Mass Spectral Characteristics

The following table summarizes the key diagnostic ions for the precursors.

| Analyte | Common Name | Quantification Ion ( | Diagnostic Fragments ( | Derivatization Strategy |

| 5,16-Androstadien-3 | Androstadienol | 344 (TMS) | 129, 254, 329 | MSTFA/TMS |

| 4,16-Androstadien-3-one | Androstadienone | 270 (Native) | 147, 228, 255 | None or MOX-TMS |

| 5 | Androstenone | 272 (Native) | 257, 239, 148 | None or MOX-TMS |

| 5 | Androstenol | 346 (TMS) | 256, 331, 147 | MSTFA/TMS |

Sample Preparation Protocol (Human Axillary Sweat/Plasma)

Principle: 16-androstenes are lipophilic.[1][9] Liquid-liquid extraction (LLE) with non-polar solvents is essential to separate them from polar steroid conjugates.[1]

Step-by-Step Methodology:

-

Collection: Collect 1-2 mL of axillary sweat or plasma.[1] Store at -80°C immediately to prevent bacterial metabolism (unless studying microbial transformation).

-

Internal Standard: Spike samples with 50 ng of deuterated standard (e.g.,

-androstenone). -

Hydrolysis (Optional): If looking for sulfated precursors (e.g., Androstadienol sulfate), incubate with Helix pomatia sulfatase/glucuronidase for 16h at 37°C.[1]

-

Extraction:

-

Derivatization:

-

GC-MS Analysis:

Validating Endogenous Origin

Distinguishing endogenous production from exogenous contamination or bacterial artifacts is critical.[1]

-

Tissue Specificity: High levels of Androstadienol in testicular tissue (Leydig cells) confirm central biosynthesis.[1] In humans, this pathway is active but rate-limited compared to boars.[1]

-

Microbial Control: In axillary studies, compare sterile sweat (apocrine secretion) vs. native sweat.[1]

-

Sterile Sweat:[1][10] Contains Androstadienol and Androstadienone (Precursors).[2][11]

-

Native Sweat: Contains Androstenone and Androstenol (Bacterial metabolites).[2]

-

Conclusion: The endogenous precursors secreted by the human host are the 5,16-diene and 4,16-diene species.[1] The 5

-reduced 16-enes are largely post-secretory bacterial products (e.g., by Corynebacterium spp.).[1]

-

References

-

Gower, D. B. (1972).[1] 16-Unsaturated C19 steroids: A review of their chemistry, biochemistry and possible physiological role. Journal of Steroid Biochemistry, 3(1), 45-103.[1] Link

-

Soucy, P., et al. (2003).[1][12] The 17,20-lyase activity of cytochrome P450c17 is not required for the biosynthesis of 16-androstenes.[1] Journal of Endocrinology, 179(3), 411-419.[1] Link

-

Brooksbank, B. W., et al. (1974).[1] The metabolic fate of [4-14C]pregnenolone in the testis of the boar. Journal of Endocrinology, 63(3), 419-426.[1] Link

-

Nixon, A., et al. (2018).[1] The role of Corynebacterium in the generation of human axillary malodour. FEMS Microbiology Letters, 365(4).[1] Link

-

Weusten, J. J., et al. (1987).[1] The mechanism of the synthesis of 16-androstenes in human testicular homogenates. Journal of Steroid Biochemistry, 28(3), 337-341.[1] Link

Sources

- 1. Androstenone - Wikipedia [en.wikipedia.org]

- 2. Androstadienol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 16-Androstenes (Androstenone and Androstenol), Their Synthesis Pathway, and Possible Role in Reproduction of Mouse Deer (Moschiola indica) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biosynthesis of some androst-16-enes from C21 and C19 steroids in boar testicular and adrenal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Comparative biosynthetic pathway of androstenol and androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of 16-androstene steroid concentrations in sterile apocrine sweat and axillary secretions: interconversions of 16-androstenes by the axillary microflora--a mechanism for axillary odour production in man? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of 16-androstene steroids and testosterone by porcine testis tissue in vitro: effect of age and relationships with fat 5 alpha-androstenone levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile and Safety of 5α-Androst-16-ene

Foreword: Navigating the Toxicological Landscape of a Biologically Active Steroid

To our fellow researchers, scientists, and drug development professionals, this technical guide serves as a comprehensive exploration of the toxicological profile and safety data for 5α-Androst-16-ene and its principal derivatives, 5α-androst-16-en-3-one (androstenone) and 5α-androst-16-en-3α-ol (androstenol). These C19 steroids, recognized for their roles as mammalian pheromones, present a unique challenge in toxicological assessment due to their biological significance and the nuanced nature of their human exposure. This document moves beyond a simple recitation of facts, offering a structured analysis of the available scientific evidence, highlighting areas of consensus, identifying data gaps, and providing detailed methodologies for future toxicological evaluation. Our objective is to equip you with the critical insights necessary for informed decision-making in your research and development endeavors.

Introduction to 5α-Androst-16-ene and its Derivatives

5α-Androst-16-ene is a steroid nucleus that gives rise to several biologically active compounds. The most extensively studied of these are 5α-androst-16-en-3-one, commonly known as androstenone, and 5α-androst-16-en-3α-ol, or androstenol.

-

5α-Androst-16-en-3-one (Androstenone): This steroid is a well-established pheromone in pigs, where it is found in high concentrations in the saliva of boars and plays a crucial role in inducing mating behavior in sows.[1] It is also present in human axillary sweat, saliva, and urine.[1][2] The perception of androstenone's odor is genetically determined in humans, with some individuals finding it unpleasant (urinous), others perceiving it as pleasant (floral or woody), and a portion of the population being unable to detect it at all (anosmia).[3]

-

5α-Androst-16-en-3α-ol (Androstenol): This derivative is also found in humans and is suggested to have pheromonal effects.[4] Research indicates that androstenol can act as a positive modulator of GABA-A receptors in the brain, suggesting potential neuroactive properties.[3]

The biosynthesis of these compounds in humans and boars occurs in the testes and potentially the adrenal glands and ovaries.[3] Their presence in various bodily secretions raises questions regarding the potential for human exposure and the consequent need for a thorough toxicological assessment.

Physicochemical Properties

A clear understanding of the physicochemical properties of these compounds is fundamental to predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their potential for environmental fate.

| Property | 5α-Androst-16-en-3-one (Androstenone) | 5α-Androst-16-en-3α-ol (Androstenol) |

| CAS Number | 18339-16-7 | 1153-51-1 |

| Molecular Formula | C₁₉H₂₈O | C₁₉H₃₀O |

| Molecular Weight | 272.43 g/mol | 274.44 g/mol |

| Appearance | White to off-white solid | Data not readily available |

| Melting Point | 140-145 °C | Data not readily available |

| Boiling Point | 371-372 °C | Data not readily available |

| Solubility | Insoluble in water; soluble in alcohol and other organic solvents. | Data not readily available |

Data compiled from various chemical supplier databases.[5]

Toxicological Profile: A Complex and Incomplete Picture

The toxicological assessment of 5α-androst-16-ene derivatives is complicated by a scarcity of dedicated studies and conflicting information in public databases. A critical analysis of the available data is therefore essential.

GHS Hazard Classification: A Tale of Contradiction

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. However, for 5α-androst-16-en-3-one, the GHS classifications are inconsistent across different sources.

-

PubChem: This database, which aggregates information from various sources including the European Chemicals Agency (ECHA) C&L Inventory, lists the following hazard statements for androstenone:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H332: Harmful if inhaled

-

H351: Suspected of causing cancer

-

H360: May damage fertility or the unborn child

-

H361: Suspected of damaging fertility or the unborn child

-

-

Other Sources: In contrast, several chemical suppliers and fragrance ingredient databases do not list any GHS hazard classifications for androstenone, or state "None found".[5]

This significant discrepancy underscores a critical data gap and a challenge to establishing a definitive toxicological profile. The classifications on PubChem suggest a high level of concern, yet the lack of readily available primary studies supporting these classifications makes independent verification difficult. It is imperative for researchers to exercise caution and to consult the primary ECHA documentation if available.

For 5α-androst-16-en-3α-ol, the consensus appears to be a lack of GHS hazard classification, suggesting a more favorable safety profile.

Acute, Sub-chronic, and Chronic Toxicity

A comprehensive search of the scientific literature reveals a notable absence of formal acute, sub-chronic, or chronic toxicity studies conducted according to established regulatory guidelines (e.g., OECD) for 5α-androst-16-en-3-one or its derivatives. This means that critical toxicological parameters such as:

-

LD₅₀ (Median Lethal Dose): No data available.

-

NOAEL (No-Observed-Adverse-Effect Level): No data available from repeated dose studies.

The lack of this fundamental data makes a quantitative risk assessment challenging.

Genotoxicity and Carcinogenicity

The GHS classification of "Suspected of causing cancer" for androstenone is a serious concern. However, as with other toxicological endpoints, there is a lack of publicly available genotoxicity and carcinogenicity studies to substantiate this claim. Standard assays to evaluate these endpoints include:

-

Ames Test (Bacterial Reverse Mutation Assay): To assess the potential for inducing gene mutations.

-

In Vitro Mammalian Cell Gene Mutation Test: To evaluate mutagenicity in mammalian cells.

-

In Vitro Mammalian Chromosomal Aberration Test: To detect structural chromosomal damage.

-

Two-Year Rodent Bioassay: The gold standard for assessing carcinogenic potential.

A study on the structurally related compound, androstenedione, was found to be carcinogenic in male and female mice.[6] While this finding is noteworthy, it is crucial to avoid direct extrapolation of these results to 5α-androst-16-en-3-one without specific supporting data.

Reproductive and Developmental Toxicity

The GHS classifications "May damage fertility or the unborn child" and "Suspected of damaging fertility or the unborn child" for androstenone are of high concern. These classifications are typically based on data from reproductive and developmental toxicity studies in animals. The absence of such published studies for 5α-androst-16-en-3-one in the public domain is a significant knowledge gap.

Human Health Effects

The primary route of human exposure to 5α-androst-16-ene derivatives is likely through endogenous production and potentially through contact with products containing these compounds as fragrance ingredients. The effects of human exposure are primarily understood in the context of olfaction and behavioral responses.[3] There is no scientific evidence to support claims of aphrodisiac effects in humans.

Given the lack of toxicological data, a definitive statement on the safety of human exposure cannot be made. The potential for endocrine activity, given the steroidal structure of these compounds, warrants further investigation.

Regulatory Status and Safety Assessment

The regulatory status of 5α-androst-16-ene and its derivatives is not clearly defined.

-

Food Additives: There is no indication that these compounds are approved for use as food additives.

-

Cosmetics: 5α-Androst-16-ene derivatives may be used as fragrance ingredients in cosmetic products. In the United States, fragrance ingredients are regulated by the Food and Drug Administration (FDA) under the Federal Food, Drug, and Cosmetic Act.[7] However, specific safety assessments for individual fragrance ingredients are often conducted by the industry, such as the Research Institute for Fragrance Materials (RIFM).

-

Industrial Chemicals: The conflicting GHS classifications suggest that if manufactured or imported in significant quantities, 5α-androst-16-en-3-one could be subject to registration and data submission requirements under regulations like REACH in Europe.

Given the data gaps, a comprehensive safety assessment of 5α-androst-16-en-3-one is not currently possible. For 5α-androst-16-en-3α-ol, the absence of hazard classifications suggests a lower level of concern, but a formal safety assessment would still require a complete toxicological dataset.

Experimental Protocols for Toxicological Evaluation

To address the identified data gaps, a systematic toxicological evaluation of 5α-androst-16-ene derivatives is necessary. The following section outlines the principles and step-by-step methodologies for key in vitro and in vivo assays, based on internationally recognized OECD guidelines.

Workflow for a Comprehensive Toxicological Assessment

Caption: A tiered approach to the toxicological evaluation of 5α-androst-16-ene derivatives.

Detailed Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Objective: To assess the potential of a test substance to induce gene mutations in bacteria.

Principle: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are exposed to the test substance. Mutagenicity is detected by an increase in the number of revertant colonies that can grow on a medium lacking the essential amino acid.

Step-by-Step Methodology:

-

Strain Selection: Utilize a minimum of five bacterial strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).

-

Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver) to detect pro-mutagens.

-

Dose Range Finding: Perform a preliminary experiment to determine the appropriate dose range, identifying the highest non-toxic concentration.

-

Main Experiment (Plate Incorporation Method): a. To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture and 0.1 mL of the test substance solution (or vehicle control). b. For assays with metabolic activation, add 0.5 mL of the S9 mix. c. Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the test strains.

Detailed Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance and to classify it according to the GHS.

Principle: A stepwise procedure using a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step.

Step-by-Step Methodology:

-

Animal Selection: Use healthy, young adult rats of a single sex (typically females, as they are often more sensitive).

-

Housing and Fasting: House animals individually and fast them overnight before dosing.

-

Dose Administration: Administer the test substance by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Stepwise Procedure: a. Dose three animals at the selected starting dose. b. If mortality occurs in two or three animals, the test is stopped, and the substance is classified. c. If one animal dies, dose three more animals at the same dose. d. If no animals die, proceed to the next higher dose level with a new group of three animals.

-

Observations: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: Perform a gross necropsy on all animals at the end of the study.

-

Data Analysis: The classification is based on the dose level at which mortality is observed.

Conclusion and Future Directions

The toxicological profile of 5α-androst-16-ene and its derivatives, particularly 5α-androst-16-en-3-one, is largely incomplete. While these compounds have well-documented biological roles as pheromones, the available safety data is insufficient to conduct a comprehensive risk assessment for human health. The conflicting GHS classifications for androstenone highlight the urgent need for clarification and the generation of robust, publicly available toxicological data.

Future research should prioritize conducting standard toxicological assays according to OECD guidelines to address the existing data gaps in acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive toxicity. Such studies are essential for resolving the current uncertainties and ensuring the safe use of these compounds in consumer products and other applications. Until such data becomes available, a precautionary approach is warranted when handling and considering exposure to 5α-androst-16-en-3-one.

References

-

Carl ROTH. (n.d.). 5a-Androst-16-en-3-one, 500 mg. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5alpha-androst-16-en-3-one. Retrieved from [Link]

-

ResearchGate. (2025). The effect of the human pheromone androstenol on product evaluation. Retrieved from [Link]

-

Olfactory perception of 5α-androst-16-en-3-one: Data obtained in the residents of central Russia. (n.d.). Retrieved from [Link]

-

May, P. (2023). Androstenone. Molecule of the Month. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Toxicity and Carcinogenicity of Androstenedione in F344/N Rats and B6C3F1 Mice. Retrieved from [Link]

-

Wikipedia. (n.d.). Androstenone. Retrieved from [Link]

-

MediSense. (2024). Androstenone explained. Retrieved from [Link]

-

Firestein, S., & Cabillic, G. (2003). The scents of androstenone in humans. The Journal of Physiology, 554(1), 1–2. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5alpha-androst-16-en-3beta-ol. Retrieved from [Link]

-

ECETOC. (1991). Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. Retrieved from [Link]

-

Nucro-Technics. (2020). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

-

Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved from [Link]

-

Science Focus. (n.d.). Pheromone Perfumes: Beyond Advertisements. Retrieved from [Link]

-

ResearchGate. (2025). Repeated dose (28 days) oral toxicity study of flutamide in rats, based on the draft protocol for the 'Enhanced OECD Test Guideline 407' for screening for endocrine-disrupting chemicals. Retrieved from [Link]

-

SGS Taiwan Ltd. (2013). OnePCR In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT. Retrieved from [Link]

-

ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

-

NIB. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

-

Daikin Chemicals. (2014). 28-day Repeated Dose Oral Toxicity study in Rat :Confirm the NOAEL Study. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017). Template for Genetic Toxicity Study: in vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

-

SlideShare. (n.d.). 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. Retrieved from [Link]

-

Regulations.gov. (n.d.). Acute Oral Toxicity Acute Toxic Class Method with Report. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Bacterial Reverse Mutation Test (Ames Test, OECD 471). Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vitro Mammalian Chromosomal Aberration Test OECD 473. Retrieved from [Link]

-

ResearchGate. (n.d.). A summary of key studies investigating effects of androstenone, androstenol, and androstadienone on perception, mood, and behavior. Retrieved from [Link]

-

Charles River. (n.d.). Chromosome Aberration Test. Retrieved from [Link]

-

YouTube. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Retrieved from [Link]

-

IVAMI. (n.d.). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). Fragrances in Cosmetics. Retrieved from [Link]

-

Scribd. (n.d.). OECD 423 - Acute Oral Toxicity Study. Retrieved from [Link]

Sources

- 1. smelltest.eu [smelltest.eu]

- 2. caymanchem.com [caymanchem.com]

- 3. The scents of androstenone in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5alpha-androst-16-en-3-one, 18339-16-7 [thegoodscentscompany.com]

- 6. Toxicity and Carcinogenicity of Androstenedione in F344/N Rats and B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

evolutionary function of 5alpha-Androst-16-ene in vertebrate pheromones

An In-Depth Technical Guide on the Evolutionary Function of 5α-Androst-16-ene Steroids as Vertebrate Pheromones

Abstract

The 16-androstene class of steroids, particularly 5α-androst-16-en-3-one (androstenone) and its derivatives, represent some of the first and most compelling examples of mammalian pheromones. Initially identified as the compound responsible for "boar taint" in male pigs, their role has been elucidated as a crucial element in reproductive and social signaling. This technical guide provides a comprehensive synthesis of the evolutionary function of 5α-androst-16-ene steroids, intended for researchers, scientists, and professionals in drug development. We will deconstruct their biosynthesis, mechanisms of reception and signal transduction, and their diverse behavioral and physiological effects across different vertebrate species, with a primary focus on the well-established porcine model and the more complex and debated role in humans. By integrating molecular biology, neuroendocrinology, and evolutionary theory, this guide explains the causality behind their function, details key experimental protocols for their study, and charts a course for future investigations into this fascinating class of chemosignals.

Part 1: Introduction to 16-Androstene Steroids as Chemosignals

Chemical communication is an ancient and widespread modality for information transfer among organisms. Pheromones, chemical signals that trigger a social response in members of the same species, mediate a vast array of behaviors and physiological processes, from sexual attraction and social organization to territorial marking.[1] Among the diverse molecules employed as pheromones, steroids are of particular interest due to their direct link to an individual's endocrine and reproductive status.

The 16-androstene steroids are a family of C19 unsaturated steroids first discovered in pigs, where they play a major role in social and sexual interactions.[1] The two principal and most-studied members of this family are 5α-androst-16-en-3-one (androstenone) and 5α-androst-16-en-3α-ol (androstenol) . Androstenone was the first mammalian pheromone to be identified.[2] It is found in high concentrations in the saliva of male pigs and is responsible for eliciting the mating stance in estrous females.[2] These compounds are not limited to pigs; they have also been identified in various human secretions, including sweat, saliva, and urine, sparking a long-standing investigation into their potential role as human pheromones.[1][3] While androstenone often possesses a potent urine-like or sweaty odor, androstenol is typically described as having a musk-like scent.[1] Their journey from an agricultural curiosity—the cause of undesirable "boar taint" in pork—to a model system for vertebrate chemical communication illustrates a classic path of scientific discovery.

Part 2: The Molecular Engine: Biosynthesis and Metabolism

The biological activity of 16-androstenes is contingent on their production, which occurs through a specialized branch of the steroidogenic pathway. Understanding this pathway is critical to comprehending its regulation and evolution. The synthesis originates from pregnenolone, a key intermediate in the production of all steroid hormones.

Four key genes have been identified as central to 16-androstene production in pigs: Cytochrome P450C17 (CYP17A1), Cytochrome B5A (CYB5A), 3β-hydroxysteroid dehydrogenase (3β-HSD), and 5α-reductase (SRD5A).[1]

The critical enzymatic step is catalyzed by the andien-β-synthase complex, which converts pregnenolone into the precursor 5,16-androstadien-3β-ol.[1] This complex involves the dual enzymatic activity of CYP17A1 (17α-hydroxylase and C17,20-lyase), which is modulated by the presence of CYB5A and its associated reductases.[1] Following this, a series of oxidation and reduction steps, including the critical and essentially irreversible action of 5α-reductase, leads to the formation of androstenone.[4] This 5α-reduction flattens the steroid molecule, a conformational change that is crucial for stabilizing its interaction with receptors.[4] Androstenone can then be reversibly converted to the less odorous androstenol by 3-ketosteroid reductases.

The production of these steroids is sexually dimorphic and largely dependent on testicular synthesis, with synthesis rates increasing significantly around the time of puberty in boars.[5] This tight link between sexual maturation and pheromone production underscores their evolutionary function in reproductive signaling.

Caption: Biosynthetic pathway of key 5α-androst-16-ene pheromones.

Part 3: Signal Reception and Transduction: From Nose to Neuron

For a chemical signal to be effective, it must be detected and transduced into a neurophysiological response. 16-androstenes appear to utilize at least two distinct mechanisms: a canonical olfactory pathway and a non-canonical neuromodulatory pathway.

The Olfactory Pathway

The primary mechanism of detection for volatile 16-androstenes is through the olfactory system. In pigs, high-affinity binding sites for androstenone have been identified in the olfactory epithelium.[6][7] The process begins when these lipophilic molecules are transported across the aqueous nasal mucus by odorant-binding proteins (OBPs) to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons.[8]

ORs are a large family of G-protein coupled receptors (GPCRs).[9] Upon binding their specific ligand, they initiate a signaling cascade that results in the depolarization of the neuron and the transmission of an electrical signal to the brain's olfactory bulb.

-

The Human OR7D4 Receptor: A landmark study in humans provided a direct link between a specific receptor and the perception of androstenone.[10] The human olfactory receptor OR7D4 is selectively activated by androstenone and the related steroid androstadienone.[10] Crucially, two common single nucleotide polymorphisms (SNPs) in the OR7D4 gene result in amino acid substitutions (R88W and T133M) that severely impair receptor function.[10] Individuals with two functional copies of the gene (RT/RT) perceive androstenone as intense and often unpleasant (urinous), while those with one or two non-functional copies (RT/WM or WM/WM) are less sensitive and may perceive the odor as weak, pleasant, or not at all.[2][10] This provides a clear genetic basis for the wide perceptual variance in the human population and is a powerful example of how receptor evolution shapes sensory experience.

-

Porcine Olfactory Receptors: Recent research in pigs has identified several ORs that respond to androstenone, including a porcine homolog of OR7D4, which shows the highest response level.[9] This suggests a conserved receptor mechanism between pigs and humans, pointing to a shared evolutionary origin for the detection of these specific steroids.

Caption: G-protein mediated olfactory signaling cascade for 16-androstenes.

The Neurosteroid Hypothesis

Beyond olfaction, compelling evidence suggests that 16-androstenes can act directly on the central nervous system as neurosteroids. Androstenol, in particular, is structurally similar to endogenous neurosteroids that positively modulate the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain.[11][12]

Studies have shown that androstenol potentiates GABA-activated currents in cultured neurons and in recombinant GABAA receptors.[11] When administered systemically to mice, androstenol produces anxiolytic-like and antidepressant-like effects, consistent with its action as a GABAA receptor modulator.[11] This suggests a dual-function for these molecules: they can act as volatile chemosignals detected by the nose, and also potentially as hormones that cross the blood-brain barrier to directly alter neural activity and mood. This latter mechanism could explain some of the reported psychological effects in humans that occur even in the absence of conscious odor perception.

Part 4: Functional Significance and Behavioral Correlates

The ultimate measure of a pheromone's function is its effect on the receiving organism. The evidence for 16-androstenes is strongest in pigs, providing a foundational model for their role in other vertebrates.

The Porcine Model: A Clear Case of Pheromonal Function

In pigs, 16-androstenes are quintessential pheromones that orchestrate reproductive and social behaviors.[1]

-

Reproductive Behavior: The most dramatic effect is seen when an estrous sow inhales androstenone from a boar's saliva; she will respond by adopting an immobile mating stance known as lordosis, indicating sexual receptivity.[2][13] This is a classic "releaser" effect of a pheromone.

-

Physiological Priming: The presence of a mature boar can accelerate the onset of puberty in young female pigs (gilts), a phenomenon known as the "boar effect."[1] This is a "primer" effect, where the pheromone causes a longer-term neuroendocrine change in the recipient.

-

Social Behavior: Aerosolized androstenone has been shown to significantly reduce agonistic (aggressive and submissive) behaviors when groups of young pigs are mixed.[14] This suggests a role in regulating social hierarchies and reducing conflict.

Table 1: Summary of 5α-Androst-16-ene Effects in Sus scrofa

| Compound | Source/Method | Target Animal | Observed Effect | Effect Type |

|---|---|---|---|---|

| Androstenone | Boar Saliva | Estrous Sow | Elicitation of lordosis (mating stance) | Releaser |

| Androstenone | Mature Boar | Pre-pubertal Gilt | Acceleration of puberty ("Boar Effect") | Primer |

| Androstenone | Aerosol | Growing Pigs | 58% reduction in aggressive behavior | Releaser |

The Human Case: A Complex and Controversial Picture

In humans, the role of 16-androstenes is far more nuanced and subject to debate.[2][15] The powerful cognitive and cultural overlays on human behavior make it difficult to isolate the effects of a single chemical cue. Nevertheless, several studies suggest they can modulate psychological and physiological states.

-

Mood and Arousal: Exposure to androstenol has been reported to positively influence mood in females, particularly throughout the menstrual cycle.[1] Androstadienone (a related 16-androstene) has been shown to activate hypothalamic regions in females.[1]

-

Hormonal Modulation: Axillary compounds from males, which contain 16-androstenes, have been shown to affect the pulsatile secretion of luteinizing hormone (LH) in female recipients, potentially influencing the menstrual cycle.[1][16] This hints at a conserved "primer" effect.

-

Perception and Attraction: The genetic variability in the ability to perceive androstenone complicates studies of attraction.[17] However, some research suggests that female sensitivity to androstenone peaks around ovulation, a time of maximum fertility.[18]

While a definitive role as a human sex pheromone remains unproven, the evidence points towards 16-androstenes acting as "modulators"—subtly influencing mood, attention, and physiological state, rather than releasing stereotyped behaviors as seen in pigs.

Part 5: An Evolutionary Perspective

The function of 5α-androst-16-enes as pheromones did not arise in a vacuum. Their existence is the product of a long evolutionary history, leveraging pre-existing biochemical pathways for new signaling functions.

-

Ancient Origins: The use of chemical signals is ancient, and the genes responsible for detecting them can be highly conserved. Pheromone-sensing genes have been identified that predate the divergence of fish and land-dwelling vertebrates, suggesting the vomeronasal system is much older than previously thought.[19][20]

-

Co-opting Steroid Pathways: 16-androstenes are metabolic derivatives of the primary steroidogenic pathway. It is likely that they initially arose as metabolic byproducts. Their consistent production, tied to an individual's reproductive status (i.e., high androgen levels), provided reliable information. Through a process of ritualization, receivers evolved sensory systems to detect these cues, and senders, in turn, evolved mechanisms to enhance their production and release (e.g., high concentrations in saliva).

-

The Role of 5α-Reductase: The enzyme 5α-reductase is a key player. Its role in converting testosterone to the more potent dihydrotestosterone (DHT) is a well-established mechanism for amplifying androgen signals in target tissues.[4] The fact that this same enzyme is used in the 16-androstene pathway suggests the co-option of this evolutionarily conserved "amplifier" for creating a potent and stable chemical signal.[4]

-